2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL
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Overview
Description
2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL is an organic compound with the molecular formula C20H38O3Si2. It is a derivative of phenol, where the hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) groups. This compound is often used in organic synthesis as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL typically involves the protection of phenolic hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove TBDMS groups.
Major Products Formed
The major products formed from these reactions include the deprotected phenol, ketones, aldehydes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols and phenols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism by which 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL exerts its effects involves the formation of stable silyl ethers. The TBDMS group protects the hydroxyl functionality by forming a strong Si-O bond, which is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. This selective stability allows for controlled protection and deprotection in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsiloxy)ethanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)ethanamine
Uniqueness
Compared to similar compounds, 2-(2,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)ethan-1-OL offers enhanced stability due to the presence of two TBDMS groups, making it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required. Its ability to form stable silyl ethers under mild conditions and its ease of removal make it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-[2,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si2/c1-19(2,3)24(7,8)22-17-11-12-18(16(15-17)13-14-21)23-25(9,10)20(4,5)6/h11-12,15,21H,13-14H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJAFOQIULJJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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